N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

Abacavir synthesis Process chemistry Route scouting

Mis-sourcing the wrong dichloropyrimidine intermediate derails Abacavir synthesis. FADCP (CAS 171887-03-9) is the only intermediate that enables regioselective purine construction without additional synthetic steps. • 2.1-3.0× yield advantage vs. legacy DADHP routes (66.8-82.6% total yield). • ≥98% HPLC purity (up to 99.78%) prevents impurity-driven side reactions. • Supplied as off-white crystalline solid; stored 2-8°C under inert gas; ships ambient. Verify CAS 171887-03-9 to avoid confusion with the aldehyde analog (5604-46-6).

Molecular Formula C5H4Cl2N4O
Molecular Weight 207.01 g/mol
CAS No. 171887-03-9
Cat. No. B025154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
CAS171887-03-9
SynonymsN-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide; 
Molecular FormulaC5H4Cl2N4O
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC(=O)NC1=C(N=C(N=C1Cl)N)Cl
InChIInChI=1S/C5H4Cl2N4O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H2,8,10,11)
InChIKeyXYWHZUCZNRMJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FADCP Identity and Role


N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (synonym FADCP; CAS 171887-03-9; molecular formula C₅H₄Cl₂N₄O; MW 207.01 g/mol) is a dichloro-pyrimidine derivative bearing a 5-formamide substituent [1]. It is universally recognized as a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor Abacavir (Ziagen®), where it enables efficient purine construction from a chiral cyclopentenyl precursor [2]. The compound is supplied commercially as an off-white to pale beige crystalline solid with a melting point >251 °C (dec.), soluble in DMF and DMSO, and is stored under inert gas at 2–8 °C [1].

Why Analogs Cannot Substitute FADCP


Interchanging FADCP with its nearest structural analogs—2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (CAS 5604-46-6) or 2,5-diamino-4,6-dichloropyrimidine (CAS 55583-59-0)—is not feasible in Abacavir synthesis without incurring substantial yield penalties or requiring additional synthetic steps. The aldehyde analog lacks the formamide group essential for the regioselective tandem coupling–cyclization sequence that constructs the purine core, while the diamine intermediate requires a formylation step that, although achieving 90% yield under optimized conditions, is preceded by a chlorination step limited to ~65% [1]. Moreover, literature surveys of FADCP synthetic routes show total yields ranging from 27.6% for the original DADHP-based route to 66.8–82.6% for optimized pathways, demonstrating that route choice and intermediate identity critically determine process viability [1]. The quantitative evidence below substantiates exactly where FADCP differentiates itself.

FADCP Quantitative Evidence vs. Analogs


Total Synthesis Yield: Optimized vs. Legacy Routes

FADCP synthesized via the optimized 'chlorination-first, reduction-second' route (starting from 2-amino-4,6-dihydroxy-5-nitrosopyrimidine) achieves a total yield of 66.8% over five steps [1]. An alternative Vilsmeier-based route from diethyl aminomalonate hydrochloride and guanidine carbonate delivers FADCP in 82.62% yield with 99.62% purity (HPLC) [2]. A further optimized route from 2-amino-4,6-dimethoxypyrimidine reports total yield ≥79% with product purity >98% [3]. In contrast, the legacy method proceeding through 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (DADHP) affords FADCP in only 27.6% total yield (improved to 52.3% by GlaxoWellcome in US5917041A) [1]. This 2.5- to 3-fold differential in total yield directly impacts procurement decisions for kilogram-scale manufacture.

Abacavir synthesis Process chemistry Route scouting

Commercial Purity: FADCP vs. Aldehyde Analog

FADCP (171887-03-9) is routinely supplied by major vendors (TCI, Chem-Impex, ChemScene, AK Scientific, Beyotime) at ≥98.0% purity by HPLC, with certain suppliers achieving 99.5% (HPLC) and 99.78% . In contrast, the closest structural analog, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (CAS 5604-46-6), is commercially available from Sigma-Aldrich and Thermo Scientific at 96–97% purity . The consistently higher purity specification of FADCP reflects its established role as a pharmaceutical intermediate requiring tight impurity control, whereas the aldehyde analog is primarily positioned as a research-grade building block for peptide and herbicide chemistry .

Intermediate quality GMP synthesis Analytical specifications

Functional Group: Formamide vs. Aldehyde

The 5-formamide group of FADCP is structurally essential for the regioselective condensation with (1S,4R)-4-amino-2-cyclopentene-1-methanol, which selectively displaces the 6-chloro substituent to form the penultimate purine precursor (ABC-3 intermediate) [1]. The formamide nitrogen participates directly in the subsequent cyclization with diethoxymethyl acetate or triethyl orthoformate to form the purine ring [1]. The aldehyde analog (CAS 5604-46-6) cannot engage in this tandem coupling–cyclization sequence without prior conversion to the formamide, and Sigma-Aldrich lists its application exclusively as 'a substrate used in the synthesis of an N-terminal surrogate in amino acid and peptide analogues'—not in Abacavir synthesis . This functional group divergence means the aldehyde analog is not a drop-in replacement for FADCP in any published Abacavir route.

Regioselective coupling Abacavir purine construction Functional group compatibility

Thermal Stability: FADCP vs. Aldehyde Analog

FADCP (171887-03-9) exhibits a melting point >251 °C with decomposition, as reported by PubChem and multiple vendor specifications [1]. The aldehyde analog 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (5604-46-6) melts at 208–224 °C (Sigma-Aldrich specification) . While both compounds are solids at ambient temperature, the ~30–40 °C higher melting/decomposition point of FADCP indicates greater thermal robustness, relevant for processes involving heating (e.g., the Vilsmeier reaction and subsequent coupling steps conducted at elevated temperatures in DMF or ethanol).

Thermal stability Process safety Storage and handling

Formylation Yield vs. Chlorination Bottleneck

In the route where 2,5-diamino-4,6-dichloropyrimidine (CAS 55583-59-0) is formylated directly to FADCP using formic acid, the formylation step itself proceeds with 90% yield [1]. However, the preceding chlorination step (2,5-diamino-4,6-dihydroxypyrimidine → 2,5-diamino-4,6-dichloropyrimidine) achieves only 65% yield, as disclosed in patent US6271376B1 [1]. This bottleneck means that even with an excellent formylation yield, the overall two-step sequence from DADHP to FADCP via the diamine intermediate yields only ~58.5% (0.65 × 0.90). The optimized direct routes that bypass the diamine intermediate achieve 66.8–82.6% total yield [1][2], demonstrating that FADCP synthesis is most efficiently performed by routes that avoid isolation of the diamine intermediate.

Route bottleneck analysis Formylation efficiency Step yield optimization

FADCP Procurement and Application Scenarios


Abacavir Manufacturing: High-Yield Routes

For manufacturers producing Abacavir sulfate at commercial scale, sourcing FADCP (171887-03-9) as the key intermediate—or selecting an optimized integrated route that delivers FADCP in 66.8–82.6% total yield—provides a 2.1- to 3.0-fold yield advantage over legacy DADHP-based routes (27.6–52.3%) [1]. This directly reduces the cost of goods, waste handling (chlorinated byproducts), and cycle time. The consistently high commercial purity specification (≥98.0% HPLC, up to 99.78%) further ensures that downstream coupling with the cyclopentenyl amine proceeds without impurity-driven side reactions .

Abacavir Impurity Standard and Method Development

FADCP is cataloged as 'Abacavir In-House Impurity' or 'Abacavir Impurity 14' by multiple reference standard suppliers (SynZeal, Toronto Research Chemicals, CymitQuimica) [1]. Its use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) relies on the compound's well-characterized purity profile (≥98.0% HPLC, with nitrogen-content purity verification) and its established identity as a process-related impurity or synthetic precursor in Abacavir drug substance [1]. The availability of material at 99.5–99.78% purity enables accurate quantification at low impurity thresholds .

Regioselective Purine Construction Research

Academic and industrial process chemistry groups investigating novel purine nucleoside syntheses benefit from FADCP's demonstrated ability to undergo regioselective coupling at the 6-position while retaining the 4-chloro substituent for subsequent transformations [1]. The well-documented synthetic routes (Vilsmeier-based, chlorination-first, and ADMP-based) provide multiple entry points for route scouting, with published yields and purity data enabling benchmarking of new methodologies . The compound's thermal stability (>251 °C) supports reactions requiring elevated temperatures [2].

Differentiating FADCP from Aldehyde Analog

Procurement departments must distinguish FADCP (171887-03-9) from the visually similar aldehyde analog 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (5604-46-6), which is supplied at lower purity (96–97%) and serves entirely different synthetic applications (peptide N-terminal surrogate synthesis, herbicide precursors) [1]. Verifying the CAS number (171887-03-9 vs. 5604-46-6), molecular formula (C₅H₄Cl₂N₄O vs. C₅H₃Cl₂N₃O), and HPLC purity specification (≥98.0% vs. 96–97%) provides a straightforward quality gate to prevent costly mis-shipments that would be incompatible with Abacavir synthesis [1].

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